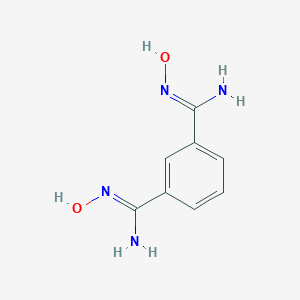

![molecular formula C16H22N2O4 B240897 Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate, commonly known as EMLA, is a topical anesthetic that is widely used in clinical settings. EMLA is an effective anesthetic agent that can be used to numb the skin before medical procedures such as needle insertion, minor surgeries, and laser treatments. EMLA is a combination of two anesthetic agents, lidocaine, and prilocaine, which work together to provide effective pain relief.

Mecanismo De Acción

EMLA works by blocking the transmission of pain signals from the nerves to the brain. Lidocaine and prilocaine are both local anesthetics that work by blocking sodium channels in the nerve cells, thereby preventing the transmission of pain signals. EMLA also has a vasodilatory effect, which helps to increase blood flow to the area, facilitating the absorption of the anesthetic agents.

Biochemical and Physiological Effects:

EMLA has been shown to have minimal systemic absorption, making it a safe and effective topical anesthetic. However, some studies have reported adverse effects such as allergic reactions and methemoglobinemia, a condition characterized by the abnormal accumulation of methemoglobin in the blood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EMLA is commonly used in laboratory experiments as a tool to reduce pain and stress in animals. It has been shown to be effective in reducing the pain associated with various procedures such as tail clipping and ear punching. However, EMLA has some limitations, such as the potential for variability in its effectiveness and the need for careful dosing to avoid adverse effects.

Direcciones Futuras

There are several areas of research that could be explored in the future regarding EMLA. One potential area of investigation is the development of new formulations of EMLA that could be more effective or have fewer adverse effects. Another area of research could be the use of EMLA in combination with other drugs to enhance its effectiveness. Finally, there is a need for further research into the long-term effects of EMLA use, particularly in chronic pain conditions.

In conclusion, EMLA is a widely used topical anesthetic that has been extensively studied for its effectiveness in reducing pain associated with various medical procedures. Its mechanism of action involves the blocking of pain signals from the nerves to the brain. EMLA has minimal systemic absorption, making it a safe and effective anesthetic agent. However, it has some limitations and potential adverse effects that need to be carefully considered. Further research is needed to explore new formulations and applications of EMLA.

Métodos De Síntesis

EMLA is synthesized using a multi-step process that involves the reaction of lidocaine and prilocaine with ethyl 4-chloro-1-piperazinecarboxylate and 4-methylphenoxyacetic acid, respectively. The reaction is carried out under controlled conditions to ensure the purity of the final product.

Aplicaciones Científicas De Investigación

EMLA has been extensively studied for its use in clinical settings. It has been shown to be effective in reducing pain associated with various medical procedures. EMLA has also been studied for its use in the treatment of chronic pain conditions such as neuropathic pain and post-herpetic neuralgia.

Propiedades

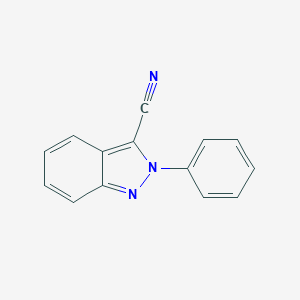

Nombre del producto |

Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate |

|---|---|

Fórmula molecular |

C16H22N2O4 |

Peso molecular |

306.36 g/mol |

Nombre IUPAC |

ethyl 4-[2-(4-methylphenoxy)acetyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H22N2O4/c1-3-21-16(20)18-10-8-17(9-11-18)15(19)12-22-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |

Clave InChI |

WLCCMIXFDNOMON-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |

SMILES canónico |

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

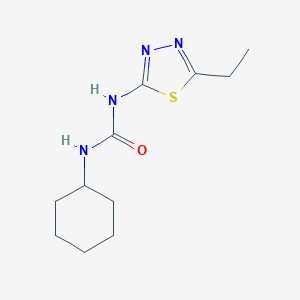

![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

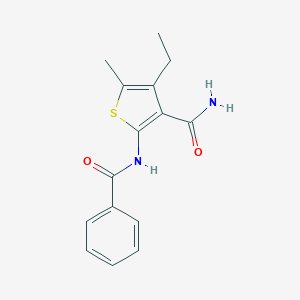

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

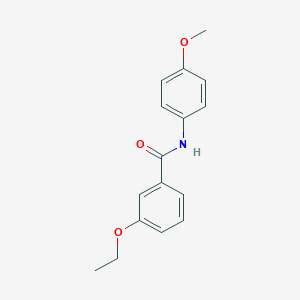

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)

![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)

![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)